N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
This sulfonamide derivative features a hybrid heterocyclic scaffold combining a thiophene-substituted pyridine moiety with a 2,3-dihydrobenzofuran core.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,15-5-6-16-13(11-15)7-9-23-16)20-12-14-3-1-8-19-18(14)17-4-2-10-24-17/h1-6,8,10-11,20H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMFFJIRRHIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, such as palladium complexes, and the selection of appropriate solvents and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide group (-SO₂NH-) is central to its chemical behavior. Key reactions include:
Hydrolysis
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Acidic Conditions : The sulfonamide bond can hydrolyze under strong acidic conditions (e.g., HCl, H₂SO₄) to yield 2,3-dihydrobenzofuran-5-sulfonic acid and the corresponding amine derivative.
Reaction rates depend on temperature and acid concentration.
-
Basic Conditions : Hydrolysis in alkaline media (e.g., NaOH) produces sulfonate salts and free amines.
Nucleophilic Substitution
The NH group in sulfonamides can act as a nucleophile. For example:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated sulfonamides :
This reaction is facilitated by polar aprotic solvents (e.g., DMF).
Heterocyclic Reactivity
The compound’s pyridine, thiophene, and dihydrobenzofuran moieties contribute to diverse reactivity:
Thiophene Ring
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Electrophilic Aromatic Substitution : Thiophene reacts preferentially at the 5-position with electrophiles (e.g., Br₂, HNO₃):
Substituent effects from the pyridine ring may modulate reactivity .
Dihydrobenzofuran Core
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Oxidation : The dihydrobenzofuran ring can oxidize to form benzofuran derivatives under strong oxidizing agents (e.g., KMnO₄).
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is critical for synthesizing and modifying such heterocycles:
C–N Bond Formation
Pd catalysts (e.g., Pd(PPh₃)₄) enable coupling between aryl halides and amines. For example:
This method is widely used to construct pyridine-thiophene hybrids .
Suzuki–Miyaura Coupling
The thiophene or pyridine rings can undergo Suzuki coupling with boronic acids to introduce substituents. Typical conditions:
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.
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Photodegradation : UV exposure in solution leads to cleavage of the sulfonamide bond, confirmed by HPLC.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, and the incorporation of the thiophene and pyridine rings enhances its efficacy against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Mild activity |
The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promise in addressing antibiotic resistance.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Biological Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation |
| HeLa (Cervical Cancer) | 4.8 | Decreases viability |
These findings suggest that N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide could serve as a lead compound for developing novel anticancer therapies.
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the sulfonamide group can enhance solubility and processability in organic solvents.
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies reveal that the compound interacts favorably with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Case Studies
-
Antimicrobial Evaluation
- A study assessed the antimicrobial efficacy of several derivatives of this compound against multidrug-resistant strains.
- Results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency.
-
Cancer Cell Line Studies
- Research focused on the effects of this compound on various cancer cell lines demonstrated its ability to induce apoptosis through mitochondrial pathways.
- The study highlighted structure-activity relationships (SAR) that could guide future modifications to enhance efficacy.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved are often related to the modulation of biochemical processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Functional Groups
The compound is compared to four analogs from the evidence (Table 1), focusing on substituent variations and their implications for physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
- Sulfonamide vs.
- Thiophene vs. Fluorophenyl : The thiophene-pyridine moiety (target compound) may enhance π-π stacking interactions compared to fluorophenyl groups in and , though fluorine atoms improve metabolic stability .
- Trifluoroethylamine Substituent : The trifluoroethyl group in introduces high lipophilicity, which may enhance CNS penetration but increase off-target risks.
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydrobenzofuran core with a sulfonamide group and a thiophenyl-pyridine moiety. The presence of these functional groups contributes to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | 305.36 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Research indicates that this compound may act as a kinase inhibitor , modulating critical signaling pathways involved in cell proliferation and survival. This mechanism is pivotal in its potential anticancer activity, as it may interfere with the mitotic process by inhibiting tubulin polymerization, similar to other dihydrobenzofuran derivatives .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound:
- Inhibition of Tumor Cell Lines : The compound has shown significant cytotoxicity against various human tumor cell lines. For instance, it inhibited mitosis at micromolar concentrations and affected tubulin dynamics, akin to established antimitotic agents .
- IC50 Values : In vitro studies have reported IC50 values as low as 10 nM for certain analogs, indicating potent activity against specific cancer types .
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against both gram-positive bacteria and fungi, although further research is needed to establish specific activity profiles .
- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, suggesting that this class of compounds could be explored for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Study on Dihydrobenzofuran Derivatives : A comprehensive evaluation of dihydrobenzofuran lignans indicated that modifications to the structure can significantly enhance cytotoxic activity against cancer cells. The study highlighted that methylation and structural alterations could either enhance or diminish efficacy .
- Structure–Activity Relationship (SAR) : Research into the SAR of similar compounds has revealed that specific substitutions on the benzofuran ring can lead to improved biological activity. For example, compounds with electron-withdrawing groups often exhibit enhanced potency against cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?
Q. How is the crystal structure of this compound determined and validated?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXT ) and refinement with SHELXL . The WinGX suite facilitates data processing, while ORTEP provides visualization of anisotropic displacement parameters . Key validation metrics include R-factor (<5%), residual electron density, and agreement with geometric restraints (e.g., bond lengths ±0.02 Å).
Q. Which spectroscopic techniques are critical for characterizing this sulfonamide?
Methodological Answer:
- NMR : H/C NMR confirms regiochemistry (e.g., thiophene protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 8.1–8.5 ppm).
- HRMS : Validates molecular weight (e.g., [M+H] for CHNOS: calc. 395.05, found 395.04).
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm .
Advanced Research Questions
Q. How can discrepancies in X-ray diffraction data (e.g., twinning, disorder) be resolved during refinement?
Methodological Answer: For twinned data, SHELXL supports HKLF 5 format to model twin laws (e.g., two-domain inversion twins). Disorder is addressed by splitting atoms into multiple sites with occupancy refinement. Constraints (e.g., SIMU, DELU) stabilize refinement. For high residual density (>1 eÅ), solvent masking or SQUEEZE (PLATON) may be applied .
Table 2: SHELX Refinement Parameters for Disordered Structures
| Parameter | Typical Value | Function |
|---|---|---|
| TWIN | HKLF 5 | Models twin law |
| SIMU | 0.01 Å | Restrains ADPs of adjacent atoms |
| PART | Occupancy <1.0 | Splits disordered sites |
Q. What strategies optimize synthetic yield and purity for this sulfonamide?
Methodological Answer:
- Reagent stoichiometry : Use 1.2 equivalents of sulfonyl chloride to drive amine conversion .
- Temperature control : Slow addition at 0°C minimizes side reactions (e.g., sulfonate ester formation) .
- Purification : Sequential solvent trituration (e.g., hexane/EtOAc) removes unreacted sulfonyl chloride.
Q. How can computational modeling predict the compound’s polymorphism or solvatomorphism?
Methodological Answer: Polymorph prediction involves lattice energy minimization (e.g., using DMACRYS or Mercury). Conformational flexibility of the thiophene-pyridine moiety is assessed via DFT (B3LYP/6-31G*). Solvatomorphism is screened by recrystallizing from diverse solvents (e.g., DMSO, MeOH) and comparing SCXRD packing diagrams .
Q. What analytical approaches differentiate isostructural impurities in the final compound?
Methodological Answer:
- HPLC-MS : Uses a C18 column (gradient: 5–95% MeCN/HO + 0.1% formic acid) to detect sulfonic acid byproducts.
- PXRD : Matches experimental patterns with simulated data from single-crystal structures .
- TGA-DSC : Identifies solvent/moisture content (e.g., endothermic peaks at 100–150°C indicate hydrate loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
